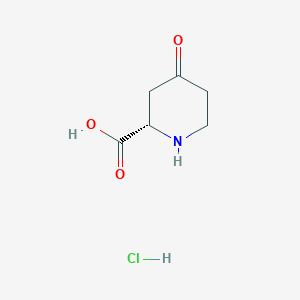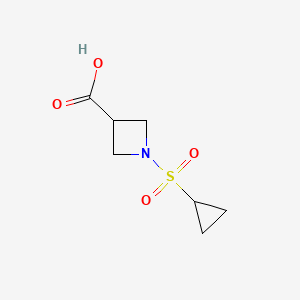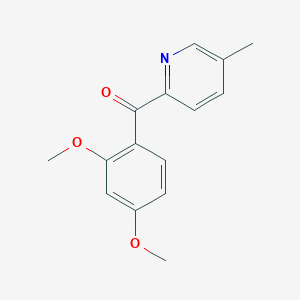![molecular formula C11H14N4 B1453578 3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline CAS No. 1248992-53-1](/img/structure/B1453578.png)
3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline
Übersicht
Beschreibung
“3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline” is a derivative of 1,2,4-triazole . Triazole derivatives are important active pharmaceutical scaffolds, able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives can be confirmed using various spectroscopic techniques such as IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives have been studied in the context of their anticancer activity .Wissenschaftliche Forschungsanwendungen
Triazole Derivatives and Their Applications
Pharmaceutical Development
Triazole derivatives, including those related to "3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline," have been extensively studied for their pharmaceutical applications. These compounds exhibit a broad range of biological activities due to their structural versatility. For instance, triazole compounds have been identified for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The preparation of triazole derivatives emphasizes the need for new, efficient methods that consider green chemistry, energy savings, and sustainability. The exploration of new prototypes for emerging diseases, antibiotic-resistant bacteria, and neglected diseases is of high urgency (Ferreira et al., 2013).
Synthetic Routes and Chemistry
The chemistry of 1,2,4-triazoles is notable for its contribution to drug discovery and material science. The synthesis and physico-chemical properties of 1,2,4-triazole derivatives have been explored, highlighting their significance in pharmaceuticals, agriculture, and various industrial applications. These compounds serve as key scaffolds in organic synthesis due to their stability and ability to participate in hydrogen bonding and dipole-dipole interactions, contributing to their biological activity (Kaushik et al., 2019).
Material Science Applications
Triazole compounds also find applications in material science. For example, they are used in the development of proton-conducting membranes for fuel cells. These membranes, developed from triazole-based polymers, exhibit high ionic conductivity under anhydrous conditions at elevated temperatures, suggesting their potential in enhancing the efficiency and durability of fuel cells (Prozorova & Pozdnyakov, 2023).
Safety and Hazards
Zukünftige Richtungen
The future directions for the research on “3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline” and its derivatives could involve further exploration of their potential therapeutic applications, particularly in the field of cancer treatment . More studies are needed to fully understand their mechanism of action and to evaluate their safety and efficacy in clinical settings.
Biochemische Analyse
Biochemical Properties
3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with enzymes involved in metabolic pathways, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can modulate the activity of the enzymes, leading to changes in metabolic flux and overall cellular metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can result in toxic or adverse effects, including organ damage and altered metabolic function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the overall activity and effectiveness of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of the compound within certain tissues can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.
Eigenschaften
IUPAC Name |
3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-13-9(2)15(14-8)7-10-4-3-5-11(12)6-10/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBSHCMJJQCTIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)




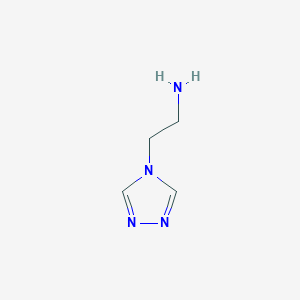
![3-{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1453510.png)

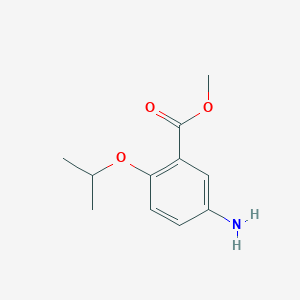
![1-[(Diethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1453515.png)
